molecular formula C7H11FO2 B2793599 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid CAS No. 2357265-49-5

3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2793599
CAS No.: 2357265-49-5
M. Wt: 146.161
InChI Key: WXAOLXXGIINHIW-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H11FO2 It is a derivative of cyclobutane carboxylic acid, where a fluoroethyl group is attached to the third carbon of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutane carboxylic acid and 2-fluoroethyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2-fluoroethyl bromide is added dropwise to a solution of cyclobutane carboxylic acid and potassium carbonate in DMF. The mixture is stirred at room temperature for several hours.

    Workup: The reaction mixture is then quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.

    Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of new compounds with different functional groups replacing the fluoroethyl group.

Scientific Research Applications

3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the fluoroethyl group, making it less reactive in certain chemical reactions.

    3-(2-Chloroethyl)cyclobutane-1-carboxylic acid: Similar structure but with a chloroethyl group instead of a fluoroethyl group, leading to different reactivity and properties.

    3-(2-Bromoethyl)cyclobutane-1-carboxylic acid: Contains a bromoethyl group, which can undergo different substitution reactions compared to the fluoroethyl group.

Uniqueness

3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. The fluoroethyl group can enhance the compound’s stability, reactivity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(2-fluoroethyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c8-2-1-5-3-6(4-5)7(9)10/h5-6H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAOLXXGIINHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2357265-49-5
Record name 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid
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